3-Aminomethyl-5-aminobenzoic acid
Description
Structure
3D Structure of Parent
Properties
CAS No. |
25026-14-6 |
|---|---|
Molecular Formula |
C8H12N2O6S |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
3-amino-5-(aminomethyl)benzoic acid;sulfuric acid |
InChI |
InChI=1S/C8H10N2O2.H2O4S/c9-4-5-1-6(8(11)12)3-7(10)2-5;1-5(2,3)4/h1-3H,4,9-10H2,(H,11,12);(H2,1,2,3,4) |
InChI Key |
SORJMZZFWJZUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)CN.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminomethyl 5 Aminobenzoic Acid and Its Precursors
Strategies for Regioselective Functionalization of the Aromatic Core
The precise placement of substituents on the aromatic ring is paramount in the synthesis of 3-aminomethyl-5-aminobenzoic acid. Various strategies have been developed to achieve the desired 1,3,5-substitution pattern.
Aminomethylation Approaches
Aminomethylation, the introduction of an aminomethyl group (-CH₂NH₂) onto an aromatic ring, is a key transformation. One potential route involves the amidomethylation of a pre-existing aminobenzoic acid derivative. For instance, 4-aminobenzoic acid can undergo regioselective amidomethylation with reagents like hydroxymethylphthalimide. researchgate.net This approach introduces a protected aminomethyl equivalent, which can be later deprotected to reveal the desired functionality. The regioselectivity of this reaction is crucial and is often directed by the existing substituents on the aromatic ring.
Another strategy could involve the functionalization of a starting material that already contains the aminomethyl group or a precursor. For example, a precursor with a cyano group could be reduced to an aminomethyl group. The asymmetric hydrogenation of a cyano-substituted olefin has been used in the synthesis of other aminomethyl-containing compounds. nih.gov
Nitro Group Reduction and Azido Precursor Transformation
The reduction of nitro groups to primary amines is a fundamental and widely used transformation in aromatic chemistry. masterorganicchemistry.com This method is highly relevant for the synthesis of this compound, as a dinitrobenzoic acid precursor can be selectively reduced. A variety of reducing agents can be employed, including metals like tin, iron, or zinc in acidic media, as well as catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.comsciencemadness.org For instance, the reduction of a nitrobenzoic acid compound can be achieved using hydrazine (B178648) hydrate (B1144303) in the presence of a hydrogenation catalyst. google.com
Aryl azides serve as valuable precursors to aromatic amines. acs.orgorganic-chemistry.org The conversion of an azide (B81097) to an amine can be accomplished through various methods, including reduction with reagents like triethylsilane or through catalytic hydrogenation. acs.orgorganic-chemistry.org The synthesis of aromatic azides from the corresponding amines can be achieved under mild conditions using reagents such as tert-butyl nitrite (B80452) and azidotrimethylsilane. organic-chemistry.org This transformation offers a versatile route to introduce an amino group at a specific position on the aromatic ring. The reduction of azides is often chemoselective, allowing for the presence of other functional groups in the molecule. acs.orgresearchgate.net
Introduction of Other Substituents and Halogenation Reactions
The introduction of other substituents, such as halogens, can be a strategic step in the synthesis. Halogenated benzoic acid derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution. For example, rhodium-catalyzed carboxylate-directed thiolation of benzoic acids has been developed for regioselective functionalization. rsc.org Furthermore, a gold-mediated transformation of 2-(1-alkynyl)phenylacetamides has been shown to produce 5-bromo-3-benzazepinones, demonstrating the potential for regioselective halogenation. nih.gov The divergent synthesis of 1,3,5-trisubstituted benzenes has been achieved starting from 2,3,5-triiodobenzoic acid, highlighting the utility of polyhalogenated precursors. rsc.org
Advanced Protecting Group Chemistry
The presence of three reactive functional groups—a carboxylic acid, a primary aromatic amine, and a primary benzylic amine—in this compound necessitates the use of protecting groups to achieve selective reactions.
Orthogonal Protection Strategies for Multi-Functionalized Systems
Orthogonal protection is a critical strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.mechemicalforums.comwikipedia.org This allows for the sequential and selective manipulation of different functional groups within the same molecule. bham.ac.uk
For a molecule like this compound, an orthogonal protection scheme could involve:
Carboxyl Group Protection: The carboxylic acid can be protected as an ester, for example, a benzyl (B1604629) ester, which can be removed by hydrogenolysis. wikipedia.org
Amino Group Protection: The aromatic amino group can be protected with a group like a tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions. researchgate.netacs.org
Aminomethyl Group Protection: The aminomethyl group could be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions. wikipedia.orgresearchgate.net
This strategy allows for the selective deprotection and subsequent reaction at each of the three functional sites. The choice of protecting groups must be carefully considered to ensure their stability during the various reaction steps and their selective removal. organic-chemistry.org
Selective Deprotection Techniques for Targeted Synthesis
The ability to selectively remove a specific protecting group is the cornerstone of orthogonal protection. thieme-connect.de The conditions for deprotection must be mild enough to avoid affecting other protecting groups or the molecule's core structure.
| Protecting Group | Functional Group Protected | Deprotection Conditions |
| Benzyl (Bn) | Carboxylic Acid, Alcohol, Amine | Hydrogenolysis (H₂, Pd/C) chemicalforums.com |
| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions (e.g., TFA, HCl) researchgate.netorganic-chemistry.org |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Basic conditions (e.g., piperidine) researchgate.netthieme-connect.de |
| Phthalimide | Amine | Hydrazinolysis |
The development of new protecting groups and deprotection methods continues to expand the synthetic chemist's toolbox, enabling the synthesis of increasingly complex and polyfunctional molecules. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Routes
The application of green chemistry principles to the synthesis of this compound and its precursors aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous substances, the design of energy-efficient processes, and the maximization of atom economy.
Catalytic Systems in Aqueous Media and Subcritical Water
The use of aqueous media and subcritical water as reaction solvents represents a significant advancement in green chemistry. Water is a non-toxic, non-flammable, and readily available solvent, making it an attractive alternative to volatile organic compounds (VOCs).
In the context of synthesizing precursors to aminobenzoic acid derivatives, catalytic systems that function efficiently in water are crucial. For instance, the reduction of nitroarenes to anilines, a common step in the synthesis of aminobenzoic acids, can be achieved using various catalysts in aqueous environments. While direct catalytic synthesis of this compound in aqueous media is not extensively documented, related processes provide insight into potential methodologies. For example, the reduction of aromatic nitro compounds to amines has been achieved using iron catalysts in the presence of a reducing agent like hydrazine in zeolites, which can be adapted to aqueous systems.
Subcritical water, water at temperatures between 100°C and 374°C under pressure to maintain a liquid state, offers unique properties as a reaction medium. It can act as both a solvent and a catalyst, promoting reactions that would typically require harsh reagents. While specific applications to this compound are not detailed in available research, the principles of subcritical water synthesis are applicable to key transformations in its potential synthetic pathways, such as hydrolysis and amination reactions.
Atom Economy and Process Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
Process efficiency goes beyond atom economy to include factors such as reaction yield, energy consumption, and the ease of product isolation and purification. For instance, a one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve process efficiency by reducing solvent usage, energy consumption, and waste generation. While a specific one-pot synthesis for this compound is not described, the development of such a process would be a key goal for a green synthetic route.
Derivatization and Functionalization Strategies
Amide Linkage Formation for Peptidomimetic and Amino Acid Conjugates
The presence of both a carboxylic acid and two distinct amino functionalities makes 3-Aminomethyl-5-aminobenzoic acid an ideal candidate for incorporation into peptide-like structures and for conjugation with amino acids. The formation of amide bonds is a cornerstone of these applications, with both solid-phase and solution-phase methodologies being effectively employed.
Solution-Phase Coupling Methodologies
Solution-phase synthesis offers an alternative to SPPS and is particularly useful for large-scale synthesis and for compounds that may be difficult to assemble on a solid support. In the context of this compound, solution-phase methodologies are often employed for macrocyclization after the linear precursor has been synthesized on a solid phase and subsequently cleaved.
Following the cleavage of the linear trimer from the resin, a solution-phase macrocyclization can be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. beilstein-journals.org This involves the formation of an amide bond between the terminal carboxylic acid and the terminal amino group of the linear precursor.
A variety of coupling reagents can be utilized to facilitate this amide bond formation in solution. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and minimize side reactions, such as racemization. Phosphonium and uronium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), are also highly effective.
Glycoconjugate Synthesis Utilizing the Aromatic Backbone
The aromatic nature of the this compound backbone makes it an excellent scaffold for the presentation of carbohydrate moieties in the synthesis of glycoconjugates. These molecules are of significant interest for studying carbohydrate-protein interactions and for the development of novel therapeutics.
Malonyl Linker Strategies for Carbohydrate Attachment
A successful strategy for attaching sugars to the this compound scaffold involves the use of a malonyl linker. beilstein-journals.org This approach provides a convenient and flexible method for introducing carbohydrate units. The synthesis of these glycoconjugate building blocks typically involves the preparation of a glycosylated malonyl monoester, which is then coupled to one of the amino groups of the aromatic scaffold.
The process begins with the reaction of a protected glycosylamine with a malonyl derivative, such as malonyl dichloride, to form a glycosylated malonamic acid. This intermediate can then be activated and coupled to the this compound backbone. The use of orthogonal protecting groups on the sugar, the linker, and the aromatic scaffold allows for the selective manipulation of different parts of the molecule during the synthesis.
Construction of Combinatorial Glycopeptide Libraries
The orthogonally protected glycoconjugate building blocks derived from this compound are ideally suited for the construction of combinatorial glycopeptide libraries. beilstein-journals.org These libraries, which consist of a large number of diverse but structurally related compounds, are powerful tools for screening for biological activity and for identifying ligands for specific protein targets.
By employing a split-and-mix synthesis strategy on a solid support, a vast array of different glycopeptides can be generated. The this compound scaffold provides a rigid and well-defined core for the spatial presentation of both carbohydrate and peptide functionalities. The diversity of the library can be further enhanced by incorporating different sugars, amino acids, and linker lengths.
Incorporation into Heterocyclic Systems and Other Research Probes
The reactive functional groups of this compound make it a candidate precursor for the synthesis of various heterocyclic structures and other chemical probes.
Design and Synthesis of Novel Ring Structures
Aromatic amino acids are common starting materials for building fused heterocyclic systems. nih.gov The vicinal arrangement of the amino and aminomethyl groups relative to the carboxylic acid on the benzene (B151609) ring allows for intramolecular cyclization reactions to form novel ring structures.
For example, the aromatic amine could be diazotized and subsequently cyclized with the aminomethyl group to form a benzotriazine derivative. Alternatively, condensation reactions involving both amino groups with a dicarbonyl compound could lead to the formation of benzodiazepine-type structures or other fused heterocycles. While specific examples starting from this compound are not documented, the general principles of heterocyclic synthesis suggest numerous possibilities. nih.govorganic-chemistry.org
Analog Generation for Structure-Reactivity Investigations
Systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry for establishing structure-activity relationships (SAR). This compound serves as a scaffold that can be readily modified at three distinct points:
Carboxyl Group: Conversion to esters or amides to probe interactions with target proteins.
Aromatic Amine: Acylation, alkylation, or conversion to other functional groups to alter electronic properties and hydrogen bonding capacity.
Benzylic Amine: Similar modifications as the aromatic amine, allowing for exploration of the spatial requirements of a binding pocket.
A study on a cocrystal of nitrofurantoin and the related 3-aminobenzoic acid used quantum chemical calculations to investigate how intermolecular interactions affect chemical reactivity, demonstrating that properties like the HOMO-LUMO energy gap can be tuned through molecular association. Similar computational and experimental studies on a library of this compound analogs could provide valuable insights for drug design by correlating structural changes with biological activity.
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon-hydrogen framework.
¹H NMR and ¹³C NMR Techniques for Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to characterize organic molecules.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For 3-Aminomethyl-5-aminobenzoic acid, the spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the aminomethyl group, and the protons of the amino and carboxylic acid groups. The integration of these signals corresponds to the number of protons of each type, and the splitting patterns (e.g., singlet, doublet, triplet) reveal information about neighboring protons.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). For instance, a signal in the range of 165-185 ppm would be characteristic of the carboxylic acid carbon.
Table 1: Representative ¹H NMR and ¹³C NMR Data for 3-Aminobenzoic Acid rsc.org
| Nucleus | Solvent | Chemical Shift (ppm) | Assignment |
| ¹H | DMSO-d6 | 12.45 (s, 1H) | Carboxylic acid proton |
| ¹H | DMSO-d6 | 7.15 (t, J=1.8 Hz, 1H) | Aromatic proton |
| ¹H | DMSO-d6 | 7.04-7.09 (m, 2H) | Aromatic protons |
| ¹H | DMSO-d6 | 6.73-6.75 (m, 1H) | Aromatic proton |
| ¹H | DMSO-d6 | 5.29 (s, 2H) | Amino protons |
| ¹³C | DMSO-d6 | 168.3 | Carboxylic acid carbon |
| ¹³C | DMSO-d6 | 149.2 | Aromatic carbon (C-NH₂) |
| ¹³C | DMSO-d6 | 131.7 | Aromatic carbon (C-COOH) |
| ¹³C | DMSO-d6 | 129.3 | Aromatic carbon |
| ¹³C | DMSO-d6 | 118.4 | Aromatic carbon |
| ¹³C | DMSO-d6 | 117.1 | Aromatic carbon |
| ¹³C | DMSO-d6 | 114.9 | Aromatic carbon |
Investigation of Rotameric Structures
Molecules with rotatable single bonds can exist as different conformers or rotamers. For this compound, rotation around the C-C bond connecting the aminomethyl group to the benzene (B151609) ring and the C-N bond of the amino group could lead to different spatial arrangements. The study of such rotameric structures can be complex and often requires advanced NMR techniques and computational modeling. nih.govnih.gov The interconversion between rotamers can sometimes be observed by changes in the NMR spectrum at different temperatures.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₈H₁₀N₂O₂), the expected monoisotopic mass would be calculated with high accuracy.
Electrospray Ionization (ESI) Studies for Ionization Behavior
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of polar molecules. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged analyte molecules that can be detected by the mass spectrometer.
For this compound, which contains both an acidic (carboxylic acid) and a basic (amino) group, ESI can be performed in both positive and negative ion modes. In positive ion mode, the molecule would likely be protonated at the amino group to form [M+H]⁺. In negative ion mode, it would be deprotonated at the carboxylic acid group to form [M-H]⁻. The study of its ionization behavior under different solvent conditions can provide insights into the gas-phase acidity and basicity of the molecule. nih.gov Studies on related aminobenzoic acids have utilized ESI-MS for their detection and quantification in various matrices. nih.govnih.gov
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.
Infrared (IR) and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are sensitive to the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino groups, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-H and C=C stretching of the aromatic ring. chemicalbook.com For example, a patent for a related compound describes an azide (B81097) peak at 2134 cm⁻¹ in the infrared spectrum. google.com Raman spectroscopy can provide complementary information, particularly for non-polar bonds. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region. The UV-Vis spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The position and intensity of these absorption bands are influenced by the substituents on the benzene ring and the solvent. Studies on para-aminobenzoic acid (PABA) have investigated its UV absorption properties in the context of its use as a sunscreen agent. mdpi.com
Table 2: Spectroscopic and Analytical Data Summary
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic, methylene, amino, and carboxylic acid protons. |
| ¹³C NMR | Signals for aromatic, aliphatic, and carbonyl carbons. |
| HRMS | Precise mass measurement to confirm the elemental formula C₈H₁₀N₂O₂. |
| ESI-MS | Formation of [M+H]⁺ in positive ion mode and [M-H]⁻ in negative ion mode. |
| IR/Raman | Characteristic vibrational bands for N-H, O-H, C=O, C-H, and C=C functional groups. |
| UV-Vis | Strong absorption in the UV region due to the aromatic chromophore. |
X-ray Diffraction and Thermal Analysis for Solid-State Characterization
The characterization of a compound in its solid state is crucial for understanding its crystal packing, stability, and physical properties. X-ray diffraction and thermogravimetric analysis are primary techniques for this purpose.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although no published crystal structure for this compound was found, such an analysis would reveal precise details about its molecular conformation and intermolecular interactions.
A crystallographic study would provide data on:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths and angles of the repeating unit of the crystal.
Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.
Molecular Conformation: The specific spatial orientation of the aminomethyl and carboxyl groups relative to the benzene ring.
Intermolecular Interactions: The molecule's structure, with its hydrogen bond donors (-NH₂, -NH in aminomethyl, -OH) and acceptors (C=O, N atoms), suggests a high likelihood of extensive intermolecular hydrogen bonding, which would dictate the crystal packing. sharif.edunih.gov
This detailed structural information is fundamental for understanding the compound's physical properties and for computational modeling studies.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and decomposition behavior. libretexts.org For this compound, a TGA thermogram would likely show a multi-step decomposition process.
The decomposition pathway would depend on the relative lability of its functional groups. Potential initial decomposition steps could include the loss of water from the carboxylic acid, decarboxylation (loss of CO₂), or the cleavage of the aminomethyl group. The thermal stability of organic compounds is often related to their molecular weight and the strength of intermolecular forces. unca.edu The presence of multiple functional groups capable of hydrogen bonding would be expected to contribute to its thermal stability. The decomposition of more stable aromatic compounds and nitrogen-containing groups often occurs at temperatures between 300°C and 500°C. researchgate.net
Table 3: Hypothetical Decomposition Pathway for this compound in TGA
| Decomposition Step | Temperature Range (°C) | Possible Lost Fragment | Theoretical Mass Loss (%) |
|---|---|---|---|
| 1 | 150 - 250 | H₂O (from two COOH) or NH₃ | ~10.8% or ~10.2% |
| 2 | 250 - 400 | CO₂ (Decarboxylation) | ~26.3% |
Note: This table presents a hypothetical decomposition pathway for illustrative purposes and is not based on experimental TGA data for this compound.
Theoretical and Computational Investigations of 3 Aminomethyl 5 Aminobenzoic Acid
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Detailed quantum chemical studies are instrumental in providing a foundational understanding of a molecule's geometry and electron distribution, which in turn dictate its physical and chemical behavior.
Density Functional Theory (DFT) Applications
HOMO-LUMO Gap Analysis for Chemical Stability and Reactivity
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, while a small gap suggests the opposite. Analysis of the HOMO and LUMO energy levels and their distribution across the 3-Aminomethyl-5-aminobenzoic acid structure would pinpoint the likely sites for nucleophilic and electrophilic attack. While general principles of HOMO-LUMO analysis are well-established, specific calculated values and orbital visualizations for this compound are not documented in the searched scientific reports.
Mechanistic Insights into Reaction Pathways and Chemical Reactivity
Computational methods are also pivotal in predicting and understanding the mechanisms of chemical reactions, including their dynamics and selectivity.
Proton Transfer Dynamics and Catalytic Mechanisms
The presence of both acidic (carboxylic acid) and basic (amino and aminomethyl) groups makes this compound an interesting subject for the study of intramolecular and intermolecular proton transfer. Computational studies on related molecules like PABA have explored proton transfer dynamics in various environments. Similar investigations on this compound would clarify the pathways and energy barriers for proton transfer between its functional groups, which is crucial for understanding its behavior in different chemical and biological contexts. Such specific studies, however, are not currently available.
Regioselectivity and Stereoselectivity Prediction
When this compound participates in chemical reactions, the relative positioning of its three functional groups can lead to different possible products (regioisomers). Computational chemistry can predict the most likely sites of reaction by calculating the activation energies for different reaction pathways. This is particularly relevant for electrophilic aromatic substitution or reactions involving its functional groups. Despite its utility as a building block, predictive studies on the regioselectivity and stereoselectivity of reactions involving this compound are not found in the reviewed literature.
A comprehensive article on the theoretical and computational investigations of this compound cannot be generated at this time due to a lack of available specific research data for the requested analyses.
Extensive searches of scientific literature and databases have revealed that while this compound is a known compound, its primary role in documented research is as a trifunctional building block for the synthesis of more complex molecules, such as glycopeptide libraries and dendrimers. researchgate.netnih.govresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net The existing literature focuses on the synthetic routes and characterization of these larger constructs, rather than on the theoretical and computational properties of the this compound molecule itself. nih.govresearchgate.netbeilstein-journals.org
Specifically, no dedicated studies or datasets were found concerning the following topics for this compound:
Nucleophilicity and Electrophilicity Assessments: There is no available research detailing the nucleophilic or electrophilic reactivity of this specific compound through computational analysis.
Molecular Modeling and Conformational Analysis: While this compound is used in the design of larger molecules, detailed conformational analyses, including energy minimization and stability calculations for the isolated molecule, are not published.
Prediction of Spectroscopic Parameters and Molecular Interactions: There are no found studies that provide predicted spectroscopic data (such as NMR or IR spectra) or in-depth analysis of the non-covalent molecular interactions of this compound based on computational models. Although some studies mention the use of Density Functional Theory (DFT), it was applied to the carbohydrate portions of larger molecules, not the this compound backbone. researchgate.net
Consequently, the information required to populate the requested article structure with scientifically accurate and detailed findings is not present in the available body of scientific research. The compound is almost exclusively referenced in the context of its application in synthetic chemistry. beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net
Table of Compounds Mentioned
Since no specific data could be provided for the target compound, this table remains empty. If research becomes available, it would list all chemical compounds discussed in the article.
Applications As a Research Tool and Building Block in Chemical Biology and Materials Science
Scaffolds for Peptidomimetic and Glycopeptide Research
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability nih.gov. The rigid aromatic core of 3-Aminomethyl-5-aminobenzoic acid provides a pre-organized platform for the attachment of various side chains, enabling the creation of molecules that can replicate the spatial arrangement of amino acid residues in a peptide's secondary structure.
While direct studies employing this compound for mimicking protein-carbohydrate recognition are not extensively documented, its structural motifs are highly relevant to this field. The defined orientation of its functional groups can be exploited to present carbohydrate-binding moieties, such as hydroxyl or amide groups, in a specific three-dimensional arrangement. This allows for the design of synthetic lectins or glycomimetics that can interfere with or mimic natural protein-carbohydrate interactions, which are crucial in various biological processes, including cell adhesion, signaling, and immune responses. The rigid scaffold can help overcome the conformational flexibility of natural oligosaccharides, potentially leading to higher binding affinities and specificities.
The aromatic ring of this compound offers a rigid core, while the aminomethyl group introduces a degree of flexibility. This combination is advantageous in the design of bioactive motifs that can adapt to the binding sites of biological targets like enzymes and receptors nih.govnih.gov. By functionalizing the two amino groups and the carboxylic acid, a diverse library of compounds can be synthesized and screened for biological activity nih.gov. The defined substitution pattern of the benzene (B151609) ring allows for precise control over the spatial orientation of these functional groups, a critical factor in achieving high-affinity binding. This approach has been utilized in the development of various therapeutic agents where the scaffold helps to correctly position the pharmacophoric elements.
| Feature | Advantage in Bioactive Motif Design |
| Rigid Aromatic Core | Pre-organizes functional groups, reducing the entropic penalty of binding. |
| Defined Substitution Pattern | Allows for precise control over the 3D orientation of pharmacophores. |
| Flexible Aminomethyl Group | Provides conformational adaptability for optimal target interaction. |
| Trifunctionality | Enables the introduction of three points of diversity for library synthesis. |
Precursors for Functionalized Nucleic Acid Analogues
Nucleic acid analogues are synthetic molecules that mimic the structure of DNA and RNA. They are valuable tools for studying nucleic acid biology and have therapeutic potential. The bifunctional nature of this compound makes it an attractive precursor for the synthesis of modified nucleic acid backbones.
Amide-linked nucleic acids are a class of analogues where the phosphodiester backbone is replaced by amide bonds. This modification can enhance nuclease resistance and modulate hybridization properties. Research has demonstrated the synthesis of amide-modified RNA using monomeric building blocks that are structurally related to this compound, specifically 3'-aminomethyl-5'-carboxy-3',5'-dideoxy nucleosides nih.gov. These nucleoside amino acid equivalents are coupled using standard peptide chemistry to form the amide linkages nih.gov. The general strategy involves the use of a bifunctional scaffold to link nucleobases, and this compound provides a conceptually similar framework for creating novel, non-sugar-based nucleic acid mimics. The ability to automate the synthesis of such amide-linked RNA analogues has been a significant advancement in this field nih.gov.
The synthesis of amide-modified RNA analogues opens up possibilities for their use as tools and probes in fundamental biochemistry and nanotechnology nih.gov. By incorporating fluorescent dyes or other reporter groups onto the this compound scaffold before or during its incorporation into a nucleic acid analogue, researchers can create probes to study DNA and RNA structure, protein-nucleic acid interactions, and other cellular processes. The unique properties of the amide-modified backbone can also be exploited to probe the enzymatic machinery involved in nucleic acid recognition and metabolism.
Role in Polymer and Advanced Materials Chemistry Research
The functional groups of this compound also lend themselves to applications in polymer and materials science, where it can be used as a monomer or a modifying agent to impart specific properties to materials nbinno.comrsc.orgresearchgate.netidu.ac.id.
Polymers derived from aminobenzoic acid isomers are known to possess interesting thermal and mechanical properties. The presence of both amino and carboxylic acid groups allows for the formation of polyamides through condensation polymerization. The specific meta-substitution pattern of this compound, with the additional aminomethyl group, can lead to the formation of cross-linked or branched polymers with unique architectures and properties. These polymers could find applications as high-performance materials, membranes for separation processes, or as matrices for controlled drug release. The amino groups also provide sites for further functionalization, allowing for the tuning of the polymer's properties for specific applications nih.gov.
| Potential Polymer Application | Rationale |
| High-Performance Polyamides | The aromatic backbone can impart thermal stability and mechanical strength. |
| Cross-linked Networks | The trifunctionality allows for the formation of 3D polymer networks. |
| Functional Membranes | The amino and carboxyl groups can be modified to control permeability and selectivity. |
| Drug Delivery Matrices | Biocompatible polymers can be designed for the controlled release of therapeutic agents. |
Polymerization Strategies for Conducting Polymers and Derivatives
While direct polymerization of this compound is not extensively documented, the behavior of other aminobenzoic acid (ABA) isomers provides significant insight into its potential. Aminobenzoic acids, as derivatives of aniline (B41778), can undergo oxidative polymerization to form conducting polymers. researchgate.net
Electrochemical Polymerization: Electropolymerization is a common method for synthesizing conducting polymer films from ABA monomers. uc.pt This process is typically carried out by cyclic potential sweeping in an acidic solution, such as sulfuric acid. researchgate.netuc.pt The polymerization proceeds through the amino groups, similar to aniline, forming short-chain conducting polymers. researchgate.net For this compound, the aromatic amino group would be the likely site of oxidative coupling, leading to polymer chain growth. The carboxylic acid and aminomethyl groups would remain as pendant functional groups along the polymer backbone, available for further modification or to influence the polymer's properties. researchgate.net
The presence of the carboxylic acid group can offer several advantages:
Self-Doping: The acidic group can act as a dopant, helping to maintain the polymer's electroactivity at less acidic pH values compared to unsubstituted polyaniline. researchgate.net
Functionality: The COOH group is not altered during polymerization and can be used to immobilize other molecules, such as enzymes or recognition elements for sensor applications. researchgate.netresearchgate.net
Solubility: The incorporation of functional groups like carboxylic acids can improve the processability and solubility of the resulting polymer compared to the often intractable polyaniline. researchgate.net
Copolymerization of aminobenzoic acids with aniline has been shown to modify the electrochemical and morphological properties of the resulting polymer films. researchgate.netuc.pt A similar strategy could be employed with this compound to fine-tune the properties of polyaniline-based materials.
Table 1: Comparison of Aminobenzoic Acid Isomers in Electropolymerization
| Monomer | Polymerization Characteristics | Resulting Polymer Properties | Reference |
|---|---|---|---|
| 2-Aminobenzoic Acid | Forms short-chain conducting polymers via electrochemical polymerization. | Strongly adherent films. | researchgate.netuc.pt |
| 3-Aminobenzoic Acid | Forms short-chain conducting polymers. Polymerization rate is slow. | Can form colored oligomeric products. | researchgate.netuc.ptscispace.com |
This table is based on data for aminobenzoic acid isomers and is intended to be illustrative of the potential behavior of substituted aminobenzoic acids like this compound.
Integration into Metal-Organic Framework Composites for Electrocatalysis Research
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The functional groups on this compound (two distinct amines and a carboxylate) make it an excellent candidate for a tritopic organic linker in the synthesis of novel MOFs. Amino-functionalized linkers are known to be valuable in constructing MOFs with applications in catalysis and molecular recognition. nih.govresearchgate.net
MOF-Polymer Composites for Electrocatalysis: A key application in this area is the development of efficient electrocatalysts, particularly for the hydrogen evolution reaction (HER). researchgate.net Research has demonstrated that composites of conducting polymers and MOFs can exhibit remarkable electrocatalytic properties. For instance, a composite made from poly(3-aminobenzoic acid) and a copper-based MOF (HKUST-1) was synthesized via chemical oxidation and showed significant HER activity. researchgate.net
In such a composite, the conducting polymer (e.g., polymerized this compound) could surround the MOF particles. This architecture offers several advantages:
Enhanced Electron Transport: The conductive polymer backbone provides an efficient pathway for electron transport to the catalytically active sites within the MOF. researchgate.net
Stabilization: The polymer matrix can stabilize the MOF structure.
Abundant Active Sites: The composite material provides plentiful active sites for the catalytic reaction. researchgate.net
The synthesis of these composites can be achieved by the in situ chemical oxidation of the aminobenzoic acid monomer in the presence of the MOF material. researchgate.net
Table 2: Performance of a PABA/MOF Composite in Electrocatalysis
| Catalyst System | Application | Key Findings | Reference |
|---|---|---|---|
| Poly(3-aminobenzoic acid)/MOF | Hydrogen Evolution Reaction (HER) | Composite material was stable and robust. | researchgate.net |
| Generated significant hydrogen in the presence of a hydrogen source. | researchgate.net |
This table is based on data for a Poly(3-aminobenzoic acid)-based composite, illustrating the potential application for a polymer derived from this compound.
Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration
Combinatorial chemistry involves the systematic and repetitive linking of different "building blocks" to generate a large number of diverse compounds, known as a chemical library. nih.gov The unique structure of this compound, with its three distinct and differentially reactive functional groups, makes it an ideal central scaffold for creating such libraries.
Methodologies for Generating Structural Diversity
The generation of diverse molecular libraries from a central scaffold relies on the ability to selectively modify each functional group. Research on the structurally similar 3-amino-5-hydroxybenzoic acid demonstrates a viable strategy for library synthesis using solid-phase techniques. nih.gov
A common methodology involves the following steps:
Attachment to Solid Support: The scaffold molecule is first attached to a solid support, typically a resin. The carboxylic acid group is the most common attachment point for this purpose. nih.gov
Split-and-Pool Synthesis: The resin with the attached scaffold is then divided into multiple portions. Each portion is reacted with a different building block, modifying one of the available functional groups (e.g., the aromatic amine). The portions are then recombined ("pooled"), mixed, and re-divided ("split"). This process is repeated for the second functional group (e.g., the aminomethyl group), introducing another layer of diversity.
Cleavage: Once the synthesis is complete, the final compounds are cleaved from the resin support for screening.
This split-and-pool method allows for the exponential generation of a large number of unique compounds. For this compound, the distinct nature of the aromatic amine versus the benzylic amine allows for selective protection and reaction schemes, enabling precise control over which position is modified at each step, thereby maximizing the structural diversity of the library. A non-peptide library of over 2,000 compounds was successfully prepared using the related 3-amino-5-hydroxybenzoic acid core structure. nih.gov
Exploration of Complex Chemical Interactions and Binding Motifs
Once a diverse library of compounds based on the this compound scaffold is synthesized, it can be screened against biological targets (e.g., proteins, enzymes) to identify molecules with specific binding affinities or functional activities. nih.gov The rigid aromatic core of the scaffold provides a defined spatial presentation of the variable functional groups, which is crucial for exploring specific binding interactions.
The exploration of chemical space using such libraries helps in:
Hit Identification: Rapidly identifying novel "hit" compounds in the early stages of drug discovery. rsc.org
Structure-Activity Relationship (SAR) Studies: Understanding how specific structural modifications affect a compound's biological activity.
Binding Motif Discovery: Elucidating the key chemical features and spatial arrangements required for a molecule to bind to a specific pocket or site on a biological target.
The complexity and three-dimensional arrangement of functional groups are critical for specificity in protein binding. nih.gov By using a scaffold like this compound, libraries can be created that systematically explore this complexity, leading to the discovery of potent and selective modulators of biological function.
Future Directions and Emerging Research Avenues for 3 Aminomethyl 5 Aminobenzoic Acid
Development of Novel and Highly Efficient Synthetic Routes
The creation of new and more efficient methods for synthesizing 3-Aminomethyl-5-aminobenzoic acid is a primary objective for chemists. The goal is to develop pathways that are not only higher in yield but also more environmentally friendly and cost-effective. Current research is investigating the use of novel starting materials and reagents to streamline the synthetic process. A key area of focus is the reduction of steps in the synthesis, which inherently minimizes waste and energy consumption. Furthermore, the principles of green chemistry are being increasingly integrated, favoring the use of non-toxic solvents and renewable resources.
Exploration of Undiscovered Reactivity Modes and Selective Transformations
Understanding the full reactive potential of this compound is crucial for unlocking its utility. Researchers are actively exploring new reactivity modes, aiming to achieve highly selective chemical transformations. This involves a detailed investigation of how the aminomethyl and aminobenzoic acid functional groups can be precisely modified without affecting other parts of the molecule. Such selective transformations are paramount for the synthesis of complex derivatives with tailored properties for specific applications.
Integration with Advanced Catalytic Systems and Flow Chemistry
The synergy between this compound chemistry and advanced technologies like novel catalytic systems and flow chemistry is a promising frontier. The development of catalysts that can facilitate specific reactions of this compound with high efficiency and selectivity is a major research thrust. Concurrently, the adaptation of synthetic procedures to continuous flow systems offers numerous advantages over traditional batch processing. These include enhanced safety, improved reaction control, and the potential for seamless scale-up, which are critical for industrial applications.
Computational Design and Prediction of New Functional Derivatives
Computational chemistry is becoming an indispensable tool in the design of new molecules. By employing sophisticated modeling and simulation techniques, scientists can predict the properties and potential applications of novel derivatives of this compound before they are synthesized in the lab. This in silico approach accelerates the discovery process, allowing for the rational design of compounds with optimized characteristics for use in pharmaceuticals and advanced materials. The ability to forecast the biological activity or material properties of a molecule based on its structure is a game-changer in chemical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Aminomethyl-5-aminobenzoic acid, and how can retrosynthetic analysis optimize pathway design?
- Methodological Answer : Begin with commercially available precursors like 5-nitroisophthalic acid. Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C), followed by methylamine introduction via reductive amination. Retrosynthetic analysis tools (e.g., AI-driven platforms like Pistachio or Reaxys) can predict feasible routes by prioritizing one-step reactions and minimizing protecting groups . Validate intermediates using LC-MS and NMR (¹H/¹³C) to confirm structural integrity .
Q. How should researchers purify this compound to achieve >98% purity for biological assays?
- Methodological Answer : Employ recrystallization using a mixed solvent system (e.g., ethanol/water) to remove polar impurities. For further purification, use preparative HPLC with a C18 column and a gradient of acetonitrile/0.1% TFA. Monitor purity via analytical HPLC (UV detection at 254 nm) and confirm with high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. In case of spills, evacuate the area, don a respirator, and collect material using non-sparking tools. Avoid aqueous discharge; dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Conduct controlled solubility studies in buffers (pH 1–12) at 25°C and 37°C, using UV-Vis spectroscopy or nephelometry. For stability, perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives in drug discovery?
- Methodological Answer : Synthesize analogs with modifications to the aminomethyl or carboxylic acid groups. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking studies (AutoDock Vina). Use X-ray crystallography to resolve binding modes, as demonstrated for structurally related benzoic acid derivatives .
Q. How can researchers design experiments to assess the environmental impact of this compound during disposal?
- Methodological Answer : Perform OECD 301F biodegradability tests in aqueous media. Use LC-MS/MS to track degradation products. For ecotoxicity, conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Mitigate risks by neutralization (pH adjustment) or adsorption onto activated carbon before disposal .
Key Considerations
- Contradictory Data : Cross-validate solubility/stability results using orthogonal methods (e.g., NMR for degradation product identification) .
- Safety Compliance : Follow OSHA guidelines for amine handling, including spill kits and emergency eyewash stations .
- Ethical Use : Adhere to institutional review protocols for biological testing; avoid unapproved in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
